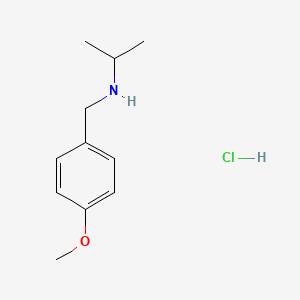

N-(4-Methoxybenzyl)-2-propanamine hydrochloride

Description

Structure and Synthesis: N-(4-Methoxybenzyl)-2-propanamine hydrochloride is a secondary amine derivative featuring a 4-methoxybenzyl group attached to a 2-propanamine backbone. The methoxy group at the para position of the benzyl ring enhances electron-donating properties, influencing reactivity and solubility.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(2)12-8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDWPHBLFTZOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70894-74-5 | |

| Record name | N-(4-Methoxybenzyl)-2-propanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-2-propanamine hydrochloride typically involves the reaction of 4-methoxybenzylamine with isopropyl bromide in the presence of a base such as cesium carbonate in N,N-dimethylformamide (DMF) at room temperature . The reaction proceeds via nucleophilic substitution, where the amine group attacks the alkyl halide, resulting in the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-2-propanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert imines back to amines.

Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium tetrahydroborate and dimethylsulfide borane complex are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Conversion back to the amine form.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of N-(4-Methoxybenzyl)-2-propanamine hydrochloride has been documented through various methods, notably involving the use of chiral auxiliaries to enhance yield and stereoselectivity. One significant synthesis pathway involves the reaction of (R)-alpha-methyl phenyl ethylamine with p-methoxy phenylacetone to produce a chiral amine intermediate, which can subsequently be transformed into N-(4-Methoxybenzyl)-2-propanamine hydrochloride .

This compound serves as a precursor for synthesizing other pharmacologically active compounds, particularly beta-adrenergic agonists such as formoterol, which is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its long-acting bronchodilator effects .

Beta-Adrenergic Agonists

N-(4-Methoxybenzyl)-2-propanamine hydrochloride is primarily recognized for its role in synthesizing beta-adrenergic agonists. Formoterol, derived from this compound, exhibits high efficacy in managing asthma symptoms by relaxing bronchial muscles and improving airflow .

Potential Neuropharmacological Uses

Research indicates that derivatives of N-(4-Methoxybenzyl)-2-propanamine may exhibit neuroprotective properties. Studies suggest that compounds with similar structures can influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety disorders .

Case Study 1: Synthesis of Formoterol

A detailed study on the synthesis of formoterol from N-(4-Methoxybenzyl)-2-propanamine hydrochloride demonstrated a high yield and purity using optimized reaction conditions. The process involved multiple steps of hydrogenation and coupling reactions, showcasing the compound's utility in producing clinically relevant medications .

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Hydrogenation | Pt/C | High |

| 2 | Coupling | Benzaldehyde | High |

| 3 | Deprotection | Pd/C | High |

Case Study 2: Neuropharmacological Effects

A recent investigation into the neuropharmacological effects of compounds derived from N-(4-Methoxybenzyl)-2-propanamine revealed promising results in modulating serotonin levels in animal models. These findings suggest potential applications in developing antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Halogenated Benzyl Groups

Key Findings :

- Methoxy groups improve solubility in polar solvents compared to halogens.

- Chlorine and fluorine substituents may enhance binding to hydrophobic targets (e.g., receptors) but reduce water solubility.

Positional Isomerism: Para vs. Ortho Methoxy Substitution

Key Findings :

- Para-substitution allows for better conjugation and stability.

- Ortho-substitution may hinder interactions with planar biological targets due to steric effects.

Structural Modifications: Additional Functional Groups

Key Findings :

- Pyrimidine-containing analogs (e.g., thonzylamine) show targeted receptor interactions.

- Piperidine rings enhance basicity, improving protonation and membrane permeability.

Comparative Physicochemical Data

| Property | N-(4-Methoxybenzyl)-2-propanamine HCl | N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl | Thonzylamine HCl |

|---|---|---|---|

| Solubility in Water | Moderate (methoxy enhances polarity) | Low (Cl and phenyl reduce polarity) | Low (pyrimidine hydrophobic) |

| LogP (Est.) | ~1.5 | ~2.8 | ~2.2 |

| UV/Vis λmax (nm) | Not reported | Not reported | 350 () |

Biological Activity

N-(4-Methoxybenzyl)-2-propanamine hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

N-(4-Methoxybenzyl)-2-propanamine hydrochloride features a methoxybenzyl group attached to a propanamine backbone. Its molecular formula is with a molecular weight of 229.73 g/mol. The presence of the methoxy group enhances its solubility and reactivity, making it an interesting candidate for various biological applications.

The biological activity of N-(4-Methoxybenzyl)-2-propanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can function as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, including:

- Receptor Modulation : The compound may influence neurotransmitter receptors, potentially affecting mood and cognition.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions like cancer or metabolic disorders.

1. Neuroprotective Effects

Preliminary studies suggest that N-(4-Methoxybenzyl)-2-propanamine hydrochloride exhibits neuroprotective properties, indicating its potential for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects may stem from its ability to reduce oxidative stress and inflammation in neuronal cells.

2. Antioxidant Activity

The compound has shown promising results in antioxidant assays, which are crucial for preventing cellular damage caused by free radicals. This property may contribute to its neuroprotective effects and overall health benefits.

3. Antibacterial and Anti-inflammatory Properties

Research indicates that N-(4-Methoxybenzyl)-2-propanamine hydrochloride may possess antibacterial and anti-inflammatory activities. These effects could be beneficial in treating infections and inflammatory conditions.

Case Studies and Research Findings

Recent studies have investigated the biological activities of similar compounds within the same structural class. For instance:

- A study on N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride reported significant antioxidant and antibacterial activities, suggesting that structural modifications can influence biological activity .

- Another investigation into 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated improved antiproliferative activity against cancer cells through mechanisms involving tubulin polymerization inhibition .

These findings highlight the importance of structural features in determining the biological efficacy of related compounds.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Methoxybenzyl)-2-propanamine hydrochloride | Methoxy group on benzyl ring | Neuroprotective, Antioxidant |

| N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride | Two methoxy groups | Antioxidant, Antibacterial |

| 4-substituted methoxybenzoyl-aryl-thiazoles | Thiazole ring with methoxy substitution | Antiproliferative against cancer |

Q & A

Q. What are the optimal synthetic routes for N-(4-Methoxybenzyl)-2-propanamine hydrochloride, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting bis(2-chloroethyl)amine hydrochloride with 4-methoxybenzyl chloride in dichloromethane (DCM) using triethylamine (EtN) as a base. For instance, a modified protocol from bis(2-chloroethyl)-N-(4-methoxybenzyl)amine synthesis achieved 97% yield by maintaining stoichiometric ratios (1:1.1) and reaction temperatures at 0–25°C . Purification via column chromatography (silica gel, 5% methanol in DCM) enhances purity (>98% by HPLC). Optimization includes monitoring pH during extraction and using anhydrous solvents to minimize hydrolysis byproducts .

Q. Which analytical techniques are most reliable for characterizing N-(4-Methoxybenzyl)-2-propanamine hydrochloride?

Methodological Answer:

- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl confirm structural integrity. Key signals include aromatic protons (δ 6.8–7.2 ppm for methoxybenzyl) and amine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 228.1234 [M+H]) validates molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Q. How should solubility and stability be evaluated for this compound in aqueous and organic solvents?

Methodological Answer:

- Solubility Testing : Use a gradient of DMSO, ethanol, or PBS (pH 7.4). For example, solubility in DMSO is typically >50 mg/mL, while aqueous solubility may require co-solvents (e.g., 10% cyclodextrin) .

- Stability : Store lyophilized powder at -20°C under argon. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products like dehydrochlorinated analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

- Analog Synthesis : Introduce substituents (e.g., halogenation at the methoxy group or alkyl chain modification) to probe pharmacophore requirements. For example, replacing the methoxy group with trifluoromethyl enhances lipophilicity (LogP shift from 1.95 to 2.8) .

- Biological Assays : Pair in vitro receptor-binding assays (e.g., GPCR screening) with cytotoxicity profiling (MTT assay on HEK293 cells) to identify selective analogs. Cross-validate with molecular docking (AutoDock Vina) using receptor crystal structures (PDB ID: 6CM4) .

Q. How to resolve contradictory pharmacological data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (logBB) in rodent models. For example, low oral bioavailability (<20%) may explain efficacy gaps despite strong in vitro IC values .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Hydroxylation at the methoxy group is a common inactivation pathway .

Q. What computational strategies are effective for modeling interactions of N-(4-Methoxybenzyl)-2-propanamine hydrochloride with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) : Simulate binding to membrane proteins (e.g., 100 ns simulations in POPC lipid bilayers) to assess conformational stability. Use GROMACS with CHARMM36 force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.